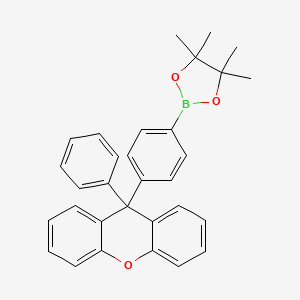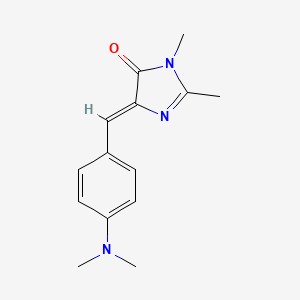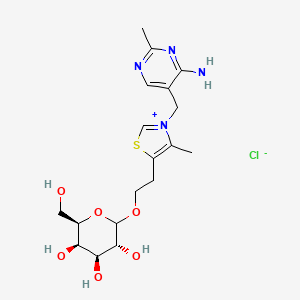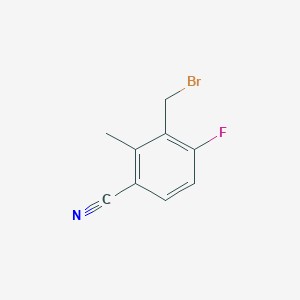
4,4,5,5-Tetramethyl-2-(4-(9-phenyl-9H-xanthen-9-yl)phenyl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(4-(9-phenyl-9H-xanthen-9-yl)phenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-(9-phenyl-9H-xanthen-9-yl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a phenyl-substituted xanthene derivative with a boronic acid or boronic ester under specific conditions. The reaction might require a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene or THF (tetrahydrofuran).
Industrial Production Methods
Industrial production methods for boronic esters often involve large-scale reactions using similar conditions as in laboratory synthesis but optimized for higher yields and purity. This might include continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Boronic esters can undergo oxidation to form boronic acids.
Reduction: Reduction reactions can convert boronic esters back to their corresponding alcohols.
Substitution: Boronic esters are key intermediates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or THF.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
Boronic esters are crucial in organic synthesis, particularly in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology
Boronic esters can be used in the design of enzyme inhibitors and other biologically active molecules.
Medicine
Boronic esters are explored for their potential in drug development, particularly in cancer therapy and as enzyme inhibitors.
Industry
In the industry, boronic esters are used in the synthesis of advanced materials, including polymers and electronic materials.
Mecanismo De Acción
The mechanism of action for boronic esters in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex, which facilitates the coupling of the boronic ester with an aryl halide to form a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(4-bromophenyl)-1,3,2-dioxaborolane
- 9-Phenyl-9H-xanthene
Uniqueness
4,4,5,5-Tetramethyl-2-(4-(9-phenyl-9H-xanthen-9-yl)phenyl)-1,3,2-dioxaborolane is unique due to its specific structure, which combines the properties of boronic esters with the stability and reactivity of xanthene derivatives. This makes it particularly useful in specialized organic synthesis applications.
Propiedades
Fórmula molecular |
C31H29BO3 |
|---|---|
Peso molecular |
460.4 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[4-(9-phenylxanthen-9-yl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C31H29BO3/c1-29(2)30(3,4)35-32(34-29)24-20-18-23(19-21-24)31(22-12-6-5-7-13-22)25-14-8-10-16-27(25)33-28-17-11-9-15-26(28)31/h5-21H,1-4H3 |
Clave InChI |
QOPNRGBDSCZUPQ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(C4=CC=CC=C4OC5=CC=CC=C53)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-propyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B12832035.png)

![5-fluoro-4-[15-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetrahexyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole](/img/structure/B12832069.png)



![(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid](/img/structure/B12832087.png)

